molecular formula C16H17NO4 B291752 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide

2,4-dimethoxy-N-(2-methoxyphenyl)benzamide

Cat. No. B291752
M. Wt: 287.31 g/mol
InChI Key: YWQJDPCIDMNKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(2-methoxyphenyl)benzamide, also known as 2C-E, is a synthetic chemical compound that belongs to the phenethylamine class of drugs. It is a potent psychedelic drug that has gained popularity in recent years due to its ability to produce intense visual and auditory hallucinations. The chemical structure of 2C-E is similar to other psychedelic drugs such as mescaline and LSD, and it is known to produce similar effects on the human brain.

Mechanism of Action

The exact mechanism of action of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep, among other functions. By binding to serotonin receptors, 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide can alter the activity of certain brain circuits, leading to the profound changes in perception and mood that are characteristic of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide are complex and varied. The drug is known to produce intense visual and auditory hallucinations, as well as changes in mood, perception, and cognition. It can also cause physical effects such as increased heart rate, elevated blood pressure, and dilated pupils. The effects of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide can last for several hours, and the drug is known to be highly potent and unpredictable in its effects.

Advantages and Limitations for Lab Experiments

2,4-dimethoxy-N-(2-methoxyphenyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective serotonin receptor agonist, which makes it useful for studying the role of serotonin in the brain. However, the drug is also highly unpredictable in its effects and can be difficult to control in laboratory settings. Additionally, the synthesis of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide is a complex and time-consuming process, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the potential therapeutic applications of the drug for the treatment of mental health conditions such as depression and anxiety. Another area of interest is the development of new and more selective serotonin receptor agonists based on the chemical structure of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide. Additionally, more research is needed to fully understand the mechanism of action of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide and its effects on the human brain.

Synthesis Methods

The synthesis of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide is a complex process that involves several steps. It is typically synthesized from 2,5-dimethoxybenzaldehyde, which is converted into 2,5-dimethoxyphenethylamine. This compound is then reacted with 2-methoxyphenylacetic acid to produce 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide. The synthesis of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide requires advanced knowledge of organic chemistry and should only be attempted by experienced chemists.

Scientific Research Applications

2,4-dimethoxy-N-(2-methoxyphenyl)benzamide has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience and psychology. Researchers have studied the effects of 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide on the human brain and have found that it produces profound changes in perception, mood, and cognition. Some studies have also suggested that 2,4-dimethoxy-N-(2-methoxyphenyl)benzamide may have therapeutic potential for the treatment of certain mental health conditions, although more research is needed in this area.

properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO4/c1-19-11-8-9-12(15(10-11)21-3)16(18)17-13-6-4-5-7-14(13)20-2/h4-10H,1-3H3,(H,17,18)

InChI Key

YWQJDPCIDMNKJR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)OC

Origin of Product

United States

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